molecular formula C20H20O6 B150036 Coniferyl ferulate CAS No. 63644-62-2

Coniferyl ferulate

Cat. No.: B150036
CAS No.: 63644-62-2
M. Wt: 356.4 g/mol
InChI Key: PGLIMMMHQDNVRS-YZQQHVNFSA-N
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Description

Coniferyl ferulate is a phenolic compound found abundantly in umbelliferous plants such as Angelica sinensis. It is known for its multiple pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is chemically unstable, which adds to its uniqueness and challenges in handling and application.

Mechanism of Action

Target of Action

Coniferyl ferulate (CF) is a natural product known for its various pharmacological activities . It primarily targets the glutathione S-transferase (GST) , a critical enzyme involved in detoxification . It shows strong inhibition of human placental GST . CF also targets Mgst2 , a gene preferentially expressed in neutrophil progenitor cells and implicated in mitochondrial metabolic processes .

Mode of Action

CF interacts with its targets to bring about significant physiological changes. It inhibits GST, thereby reversing multidrug resistance and downregulating P-glycoprotein . In the context of hematopoietic stem and progenitor cells (HSPCs), CF selectively inhibits Mgst2, leading to the amelioration of xylene-induced hematotoxic effects .

Biochemical Pathways

CF affects several biochemical pathways. It plays a role in reshaping gut microbiota and microbial metabolism . This interaction impacts the development and function of the brain via the microbiota–gut–brain axis . In the case of HSPCs, CF counters the reduction of both monocyte and neutrophil progenitor cells, which are commonly affected by xylene toxicity .

Pharmacokinetics

It’s known that cf is orally administered , suggesting that it undergoes absorption, distribution, metabolism, and excretion (ADME) processes

Result of Action

CF has been found to alleviate psychiatric disorders . Specifically, oral administration of CF once daily attenuated weight loss and depression-like and anxiety-like behaviors induced by chronic unpredicted mild stress (CUMS) in mice . It also significantly ameliorated colonic inflammation, lowered the levels of IL-6, IL-1β, and TNF-α . In the context of HSPCs, CF mitigates the detrimental impact of xylene by targeting Mgst2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CF. For instance, the gut microbiome, an important part of the body’s environment, is known to be involved in depression development . Thus, changes in gut microbiota may impact the efficacy of CF in alleviating depression-like behaviors

Preparation Methods

Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be extracted from Angelica sinensis using various methods. The most efficient methods include sonication extraction, pressurized liquid extraction, and supercritical fluid extraction . These methods involve the use of solvents like acetonitrile or methanol-formic acid in specific ratios and volumes, with optimized extraction times .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The optimization of extraction methods is crucial to maximize yield and purity. Pressurized liquid extraction and supercritical fluid extraction are preferred due to their higher efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of coniferyl aldehyde, while reduction can yield coniferyl alcohol .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combined ferulate and coniferyl moieties, which contribute to its unique pharmacological profile and chemical instability. This combination allows it to interact with a broader range of molecular targets and pathways, enhancing its therapeutic potential .

Properties

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIMMMHQDNVRS-YZQQHVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63644-62-2
Record name Coniferyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONIFERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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